Tioclomarol is a synthetic anticoagulant medication primarily utilized in the management of severe atherosclerotic lesions associated with coronary heart disease. Its mechanism involves binding to specific receptors on cardiac cells, which helps mitigate thrombus formation and improve blood flow. This compound is classified under the category of anticoagulants and is particularly noted for its role in cardiovascular therapies.
Tioclomarol is derived from the class of compounds known as coumarins, which are characterized by their benzopyrone structure. The compound's chemical identity is defined by its systematic name and unique CAS registry number 22619-35-8. It falls under the broader classification of anticoagulants, which are substances that prevent blood clotting.
The synthesis of Tioclomarol typically involves several key steps:
The detailed synthetic route may vary, but it generally follows established organic synthesis protocols to ensure high yields and purity.
Tioclomarol's molecular structure can be represented as follows:
The structural features include:
The three-dimensional conformation of Tioclomarol plays a crucial role in its interaction with biological targets.
Tioclomarol undergoes various chemical reactions that are significant for its therapeutic efficacy:
These reactions are critical for understanding both the pharmacodynamics and pharmacokinetics of Tioclomarol.
Tioclomarol functions as an anticoagulant by inhibiting specific clotting factors within the coagulation cascade. The mechanism involves:
Quantitative data from clinical trials support its efficacy in reducing major adverse cardiovascular events.
Tioclomarol exhibits several notable physical and chemical properties:
These properties influence its formulation as a pharmaceutical product and dictate storage requirements.
Tioclomarol is primarily used in clinical settings for:
Tioclomarol is a synthetic anticoagulant compound classified within the vitamin K antagonist (VKA) group. It functions as a blood modifier agent by inhibiting critical enzymes in the coagulation cascade, leading to anticoagulant effects. Unlike first-generation VKAs like warfarin, Tioclomarol exhibits enhanced potency and durability, positioning it as a specialized tool for managing rodent populations resistant to conventional anticoagulants [1] [5] [8]. Its molecular structure (C₂₂H₁₆Cl₂O₄S) incorporates chlorine and thiophene moieties, contributing to its unique biochemical profile [1] [3].
Tioclomarol emerged in the 1970s as part of efforts to combat warfarin-resistant rodents. Its development was driven by the evolutionary adaptation of rodents to first-generation 4-hydroxycoumarins like dicoumarol and warfarin, which had dominated anticoagulant rodenticides since the 1940s [4] [5]. The discovery of Tioclomarol aligned with the broader trend of "superwarfarin" development, characterized by:
Tioclomarol belongs to the 4-hydroxycoumarin chemical class, defined by a benzopyran-4-one core with a hydroxyl group at the C4 position. Its structure features three key modifications distinguishing it from predecessors:
Table 1: Structural Comparison of Key 4-Hydroxycoumarin Anticoagulants
Compound | C3 Substituent | Halogen Atoms | Unique Moieties |
---|---|---|---|
Tioclomarol | 3-(4-chlorophenyl)-1-(5-chloro-2-thienyl)-3-hydroxypropyl | 2 (Cl) | Thiophene ring |
Warfarin | Phenyl-1-acetonyl | 0 | β-ketone |
Dicoumarol | Coumarin-3-yl | 0 | Dimeric structure |
Brodifacoum | Biphenyl-4-yl + tetralone | 1 (F) | Bicyclic ketone |
This structural configuration classifies Tioclomarol as a "second-generation" or "superwarfarin" anticoagulant, sharing characteristics with rodenticides like difenacoum and bromadiolone [4] [8]. The thiophene moiety is particularly notable, as it deviates from the phenyl/furan groups typical of earlier agents [1] [6].
Tioclomarol's applications are specialized due to its pharmacokinetic profile:
Table 2: Analytical Detection Methods for Tioclomarol in Biological Samples
Method | Target Matrices | Detection Limit | Key Analytes |
---|---|---|---|
LC-MS/MS | Liver, serum, whole blood | ≤1 ppb | Tioclomarol, bromadiolone, brodifacoum |
HPLC-UV | Bait formulations | ~50 ppb | Coumarin derivatives |
Unlike warfarin or acenocoumarol, Tioclomarol is not used clinically due to:
Research applications remain limited, with studies focusing on its biochemical interactions with VKORC1 rather than therapeutic development [3] [6].
Table 3: Physicochemical Properties of Tioclomarol
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C₂₂H₁₆Cl₂O₄S | [1] [3] |
Molar mass | 447.33 g/mol | [1] [2] |
LogP | 4.78 (predicted) | [2] |
Water solubility | 0.000581 mg/mL (predicted) | [2] |
Protein binding | >90% (estimated) | [5] [8] |
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: